

Application Notes: Assessing Blood-Brain Barrier Penetration of NYX-2925

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Compound of Interest

Compound Name: NYX-2925

Cat. No.: B10821466

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Introduction

NYX-2925 is a novel, orally bioavailable small molecule that modulates the N-methyl-D-aspartate receptor (NMDAR).[1][2][3] It acts as a co-agonist to glutamate, partially activating NMDARs, particularly in the presence of low concentrations of endogenous agonists like glycine or D-serine.[1][4] Developed for the treatment of chronic pain conditions, its therapeutic efficacy is contingent on its ability to penetrate the blood-brain barrier (BBB) and engage its target in the central nervous system (CNS).[1][5] These application notes provide a summary of known quantitative data and detailed protocols for assessing the BBB penetration of **NYX-2925**.

Mechanism of Action and CNS Target Engagement

NYX-2925 modulates synaptic plasticity processes that are crucial for learning, memory, and the central processing of pain.[2][5] Its mechanism involves enhancing NMDAR-mediated signaling.[6] Specifically, in the medial prefrontal cortex (mPFC), **NYX-2925** has been shown to alleviate neuropathic pain by restoring the activity of Src kinase, a downstream regulator of NMDARs.[6] This action reverses the pain-induced decrease in the phosphorylation of GluN2A and GluN2B receptor subunits, leading to a positive feedback loop that stabilizes NMDARs at the synapse and alleviates pain.[6] Effective target engagement therefore requires sufficient concentrations of **NYX-2925** to reach these specific brain regions.

Data Presentation: Quantitative BBB Penetration Data

The extent of **NYX-2925** penetration into the CNS has been quantified in both human and preclinical studies. The key metric for this assessment is the ratio of the drug's concentration in the cerebrospinal fluid (CSF) to its concentration in the plasma.

Table 1: Human Pharmacokinetic and BBB Penetration Data

Parameter	Value	Study Population	Dosing	Source
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| CSF/Plasma Cmax Ratio | ~6-9% | Healthy Adult Volunteers | Single (50 mg) & Multiple (150 mg) Doses |[1][4][7] |

Table 2: Preclinical (Rat) Pharmacokinetic and BBB Penetration Data

Parameter	Value	Dosing	Source
Plasma Cmax	706 nM (at 1 hour)	1 mg/kg, p.o.	[2]
CSF Cmax	44 nM (at 1 hour)	1 mg/kg, p.o.	[2][8]
CSF Half-life	1.2 hours	1 mg/kg, p.o.	[2][8]
CSF/Plasma Cmax Ratio	~6.2%	1 mg/kg, p.o.	[2]

| Oral Bioavailability | 56% | 10 mg/kg, p.o. vs 2 mg/kg, i.v. |[2] |

Experimental Protocols

Protocol 1: Assessment of BBB Penetration in Humans via CSF Sampling

This protocol outlines the methodology used in clinical trials to confirm and quantify the BBB penetration of **NYX-2925**.

Objective: To determine the concentration of **NYX-2925** in cerebrospinal fluid relative to plasma following oral administration.

Methodology:

- Subject Recruitment: Enroll healthy adult volunteers as per the guidelines of a Phase I clinical study.[\[1\]](#)[\[4\]](#)
- Drug Administration: Administer a single oral dose of **NYX-2925** (e.g., 50 mg).[\[1\]](#)
- Plasma Sample Collection:
 - Collect serial blood samples at predefined time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
 - Process blood samples by centrifugation to separate plasma.
 - Store plasma samples at -80°C until analysis.
- CSF Sample Collection:
 - Perform a lumbar puncture at a time point corresponding to the anticipated peak plasma concentration (C_{max}).
 - Collect CSF into polypropylene tubes.
 - Immediately place CSF samples on ice and store at -80°C to ensure stability.
- Bioanalysis:
 - Analyze the concentrations of **NYX-2925** in both plasma and CSF samples using a validated high-performance liquid chromatography/tandem mass spectroscopy (HPLC-MS/MS) method.[\[1\]](#)
 - The lower limit of quantitation in plasma has been established at 1.00 ng/mL.[\[1\]](#)
- Data Analysis:
 - Calculate the maximum plasma concentration (C_{max}) from the plasma concentration-time profile.

- Determine the CSF concentration at the time of sampling.
- Calculate the CSF-to-plasma concentration ratio as a percentage: $([CSF] / [Plasma\ C_{max}]) * 100$.

Protocol 2: Preclinical Assessment of BBB Penetration using In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure unbound drug concentrations in the brain's interstitial fluid (ISF), providing a direct measure of target site exposure.[\[9\]](#)[\[10\]](#)

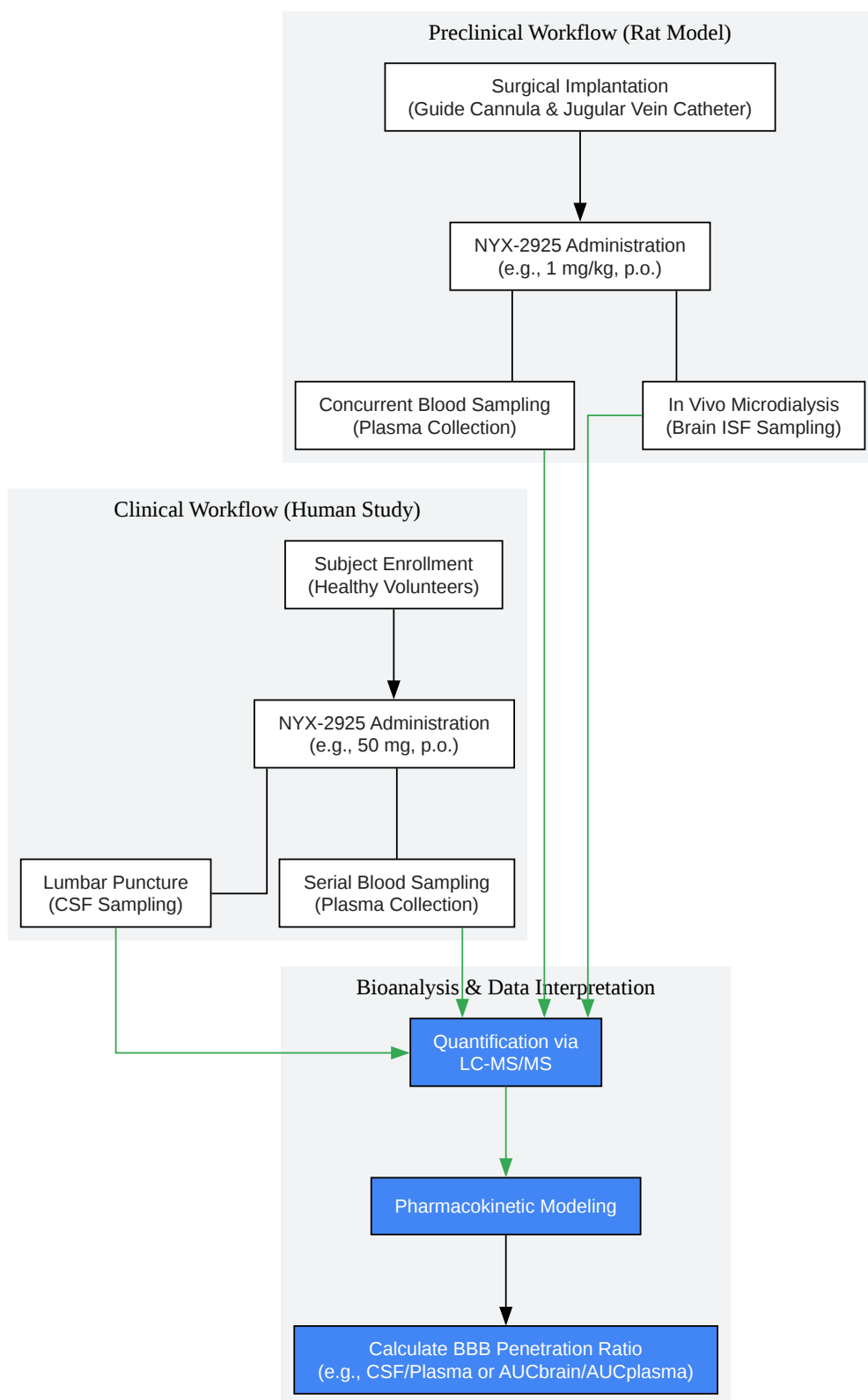
Objective: To continuously monitor the concentration of **NYX-2925** in the brain ISF and plasma of freely moving rats.

Methodology:

- Animal Preparation & Surgery:
 - Anesthetize male Sprague-Dawley rats and place them in a stereotaxic frame.[\[11\]](#)
 - Implant a guide cannula targeting a specific brain region (e.g., medial prefrontal cortex or striatum).[\[6\]](#)[\[12\]](#)
 - Implant a second catheter into the jugular vein for serial blood sampling.
 - Allow the animals to recover for 5-7 days post-surgery.[\[11\]](#)
- Microdialysis Probe Insertion:
 - On the day of the experiment, insert a microdialysis probe (with a suitable molecular weight cut-off) through the guide cannula into the target brain region.[\[9\]](#)
 - Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 μ L/min).[\[10\]](#)
- Equilibration and Dosing:
 - Allow the system to equilibrate for at least 1-2 hours before dosing.

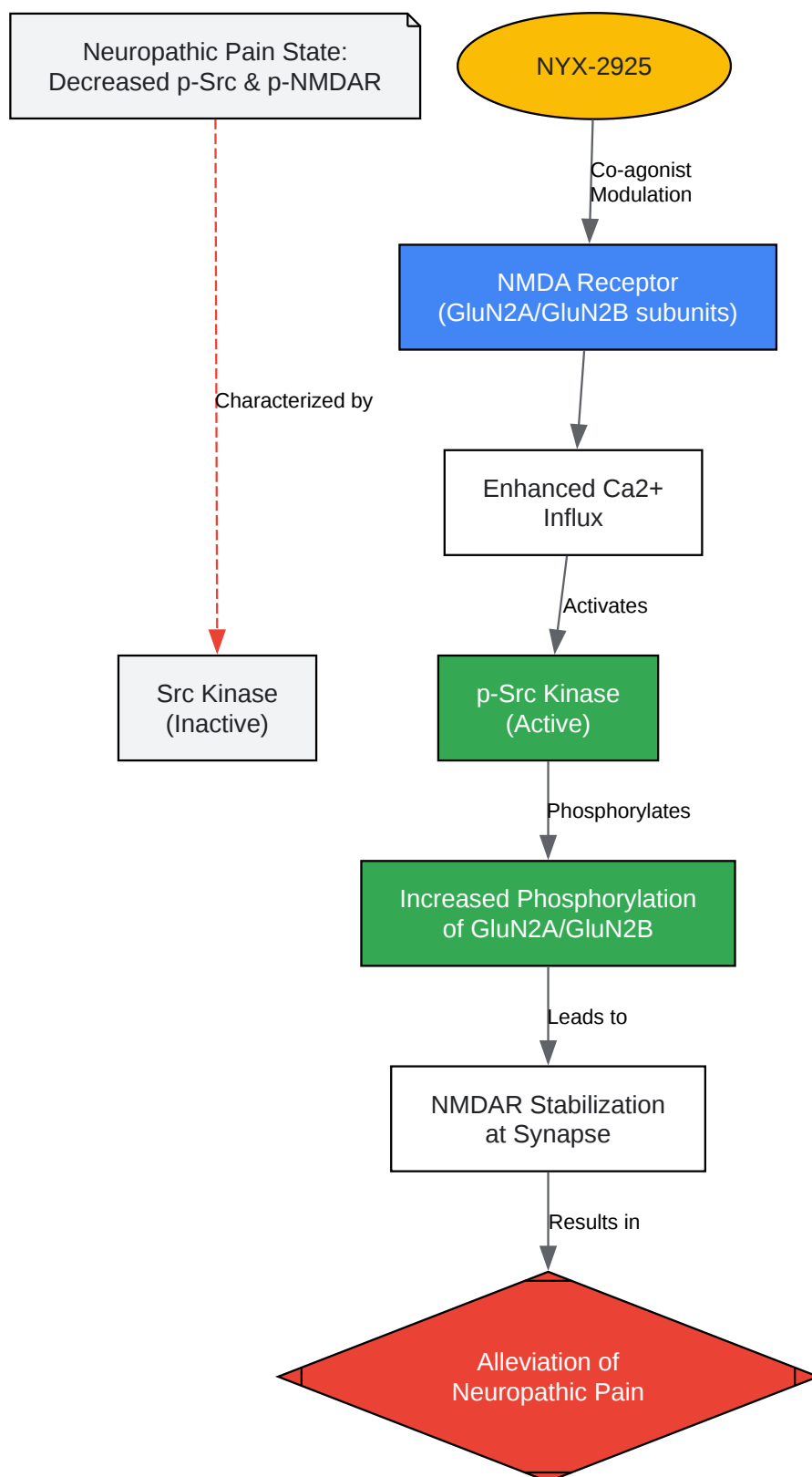
- Administer **NYX-2925** orally (p.o.) at the desired dose (e.g., 1 mg/kg).[2]
- Sample Collection:
 - Collect microdialysate fractions at regular intervals (e.g., every 20-30 minutes) into cooled collection vials.[12]
 - Simultaneously, collect blood samples from the jugular vein catheter at corresponding time points. Process to obtain plasma.
- Probe Calibration:
 - Determine the in vivo recovery of the probe using a method like retrodialysis to accurately calculate the unbound brain concentration from the dialysate concentration.
- Bioanalysis:
 - Analyze dialysate and plasma samples for **NYX-2925** concentration using a validated LC-MS/MS method.[13]
- Data Analysis:
 - Plot the concentration-time profiles for both brain ISF (corrected for probe recovery) and plasma.
 - Calculate key pharmacokinetic parameters such as C_{max}, T_{max}, and the Area Under the Curve (AUC) for both compartments.
 - Determine the brain-to-plasma concentration ratio (AUC_{brain} / AUC_{plasma}) to quantify BBB penetration.

Mandatory Visualizations



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Caption: Experimental workflow for assessing **NYX-2925** BBB penetration.



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Caption: Proposed signaling pathway for **NYX-2925** in the mPFC.

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